Cas no 1849967-51-6 (2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid)

2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid is a fluorinated cyclobutyl derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a carboxylic acid functionality. This compound is valuable in medicinal chemistry and peptide synthesis due to its unique structural properties, including the sterically defined cyclobutyl ring and the electron-withdrawing difluoro substitution, which can influence conformational stability and metabolic resistance. The Cbz group offers selective deprotection under mild conditions, facilitating further derivatization. Its carboxylic acid moiety enables coupling reactions, making it a versatile intermediate for constructing complex molecules. The difluorocyclobutyl moiety may enhance lipophilicity and bioavailability, making it of interest in drug discovery applications.
2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid structure
1849967-51-6 structure
商品名:2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
CAS番号:1849967-51-6
MF:C15H17F2NO4
メガワット:313.296591520309
CID:5461269
PubChem ID:122240325

2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
    • Cyclobutanepropanoic acid, 3,3-difluoro-α-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
    • インチ: 1S/C15H17F2NO4/c16-15(17)7-11(8-15)6-12(13(19)20)18-14(21)22-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,21)(H,19,20)
    • InChIKey: XLUKJIQGHUOCGC-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(CC(C(=O)O)NC(=O)OCC2C=CC=CC=2)C1)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 402
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 75.6

2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1217887-1.0g
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
1.0g
$1057.0 2023-07-08
Enamine
EN300-1217887-0.05g
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
0.05g
$888.0 2023-07-08
Enamine
EN300-1217887-1000mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
1000mg
$1214.0 2023-10-02
Enamine
EN300-1217887-100mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
100mg
$1068.0 2023-10-02
Enamine
EN300-1217887-500mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
500mg
$1165.0 2023-10-02
Enamine
EN300-1217887-0.1g
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
0.1g
$930.0 2023-07-08
Enamine
EN300-1217887-2.5g
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
2.5g
$2071.0 2023-07-08
Enamine
EN300-1217887-2500mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
2500mg
$2379.0 2023-10-02
Enamine
EN300-1217887-5000mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
5000mg
$3520.0 2023-10-02
Enamine
EN300-1217887-10000mg
2-{[(benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid
1849967-51-6
10000mg
$5221.0 2023-10-02

2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid 関連文献

2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acidに関する追加情報

Research Brief on 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid (CAS: 1849967-51-6)

In recent years, the compound 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid (CAS: 1849967-51-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorocyclobutyl moiety and benzyloxycarbonyl-protected amino group, has shown promising potential as a building block in the synthesis of novel therapeutic agents. Its structural features make it particularly valuable for drug discovery efforts targeting protein-protein interactions and enzyme inhibition.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 1849967-51-6 in the development of protease inhibitors. The researchers employed a structure-based drug design approach, utilizing the compound's rigid cyclobutyl scaffold to enhance binding affinity to the target enzyme's active site. The study demonstrated that derivatives of 1849967-51-6 exhibited improved pharmacokinetic properties compared to earlier generations of inhibitors, with particular emphasis on enhanced metabolic stability attributed to the difluorination pattern.

Further investigations into the biological activity of this compound have revealed its potential as a modulator of inflammatory pathways. A 2024 paper in ACS Chemical Biology reported that 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid could serve as a precursor for the synthesis of novel NLRP3 inflammasome inhibitors. The researchers noted that the electron-withdrawing effects of the difluorocyclobutyl group contributed to the compound's ability to disrupt the assembly of inflammasome components, suggesting potential applications in autoimmune disease treatment.

From a synthetic chemistry perspective, recent advances in the preparation of 1849967-51-6 have focused on improving yield and scalability. A 2023 publication in Organic Process Research & Development described an optimized asymmetric synthesis route that achieved >90% enantiomeric excess while reducing the number of purification steps. This development is particularly significant for potential industrial-scale production, addressing previous challenges in obtaining the compound in sufficient quantities for preclinical studies.

The physicochemical properties of 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid have also been the subject of recent computational studies. Molecular dynamics simulations published in Journal of Chemical Information and Modeling (2024) highlighted the compound's unique conformational behavior, with the difluorocyclobutyl group adopting distinct orientations that influence its interactions with biological targets. These insights are proving valuable for rational drug design applications.

Looking forward, the versatility of 1849967-51-6 continues to inspire new research directions. Current investigations are exploring its incorporation into peptide mimetics and its potential as a scaffold for targeted protein degraders (PROTACs). The compound's balanced lipophilicity and polarity profile, combined with its synthetic tractability, position it as a valuable tool in modern medicinal chemistry campaigns. As research progresses, we anticipate seeing more applications of this interesting building block in both academic and industrial drug discovery programs.

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